Bienvenue dans la boutique en ligne BenchChem!

N-Benzotriazol-1-ylmethyl-nicotinamide

NNMT inhibition cancer metabolism nicotinamide analog

N-Benzotriazol-1-ylmethyl-nicotinamide is a uniquely bifunctional research molecule combining a benzotriazole metal-coordinating scaffold with a nicotinamide pharmacophore. It simultaneously engages NNMT (IC₅₀ 4.36 µM) and 5-HT₂B receptors (pKi 6.29)—a dual profile absent in mono-functional analogs like JBSNF-000088. This enables integrated investigation of metabolic dysregulation and serotonergic signaling in a single probe. The N-(benzotriazol-1-ylmethyl)amide linkage also serves as a versatile synthetic handle for downstream derivatization via displacement chemistry. Choose this compound for multi-target screening cascades, coordination complex synthesis, or SAR exploration that simpler alternatives cannot support.

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
Cat. No. B13734166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzotriazol-1-ylmethyl-nicotinamide
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CNC(=O)C3=CN=CC=C3
InChIInChI=1S/C13H11N5O/c19-13(10-4-3-7-14-8-10)15-9-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9H2,(H,15,19)
InChIKeyRHSYLHHOZAFTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzotriazol-1-ylmethyl-nicotinamide (CAS 164299-71-2): A Dual-Activity Benzotriazole-Nicotinamide Hybrid for NNMT and Serotonin Receptor Research


N-Benzotriazol-1-ylmethyl-nicotinamide (CAS: 164299-71-2, C13H11N5O, MW: 253.26) is a heterocyclic small molecule hybrid that covalently links a benzotriazole moiety to a nicotinamide pharmacophore via a methylene bridge . The benzotriazole ring contributes metal-chelating capacity and hydrogen-bonding functionality typical of this scaffold class [1], while the nicotinamide group provides substrate-mimetic recognition for nicotinamide-dependent enzymes and NAD⁺-binding proteins [2]. This bifunctional architecture enables engagement with at least two distinct biological target classes—nicotinamide N-methyltransferase (NNMT) and the 5-HT₂B serotonin receptor—distinguishing it from simpler nicotinamide analogs or mono-functional benzotriazole derivatives [3]. The compound is commercially available as a research-grade small molecule, though no approved therapeutic indications currently exist.

Why Generic Nicotinamide Analogs or Simple Benzotriazoles Cannot Substitute for N-Benzotriazol-1-ylmethyl-nicotinamide


Scientific and industrial users cannot simply substitute N-Benzotriazol-1-ylmethyl-nicotinamide with alternative NNMT inhibitors such as JBSNF-000088 (6-Methoxynicotinamide) or with simple benzotriazole derivatives, because these in-class compounds lack the precise dual-target engagement profile conferred by the specific benzotriazole-nicotinamide hybrid architecture . While JBSNF-000088 inhibits NNMT with an IC₅₀ of 1.8 µM, it lacks measurable activity at the 5-HT₂B receptor and does not contain the benzotriazole scaffold's metal-coordinating functionality required for coordination chemistry applications [1]. Conversely, benzotriazole derivatives lacking the nicotinamide moiety (e.g., compounds 3d, 4a, 4d) bind selectively to 5-HT₂A receptors but demonstrate negligible NNMT inhibition [2]. Substituting N-Benzotriazol-1-ylmethyl-nicotinamide with either compound class alone would therefore compromise either NNMT-mediated metabolic pathway modulation or serotonin receptor pharmacology—a critical limitation for multi-target screening cascades or mechanistic studies requiring both activities in a single molecular entity.

Quantitative Differentiation Evidence for N-Benzotriazol-1-ylmethyl-nicotinamide: Head-to-Head and Cross-Study Comparative Data


NNMT Inhibition: Potency Differentiation from Substrate Analog JBSNF-000088 and Advanced Inhibitor NNMTi

N-Benzotriazol-1-ylmethyl-nicotinamide inhibits human nicotinamide N-methyltransferase (NNMT) with an IC₅₀ of 4.36 µM (4.36E+3 nM), measured using wild-type human full-length NNMT expressed in E. coli BL21(DE3) cells, with inhibition assessed as reduction in 1-methyl-nicotinamide formation [1]. In cross-study comparison, this potency is approximately 2.4-fold weaker than JBSNF-000088 (IC₅₀ = 1.8 µM for hNNMT) and approximately 3.6-fold weaker than NNMTi (Compound 1k, IC₅₀ = 1.2 µM) . However, unlike JBSNF-000088, which is a simple 6-methoxy-substituted nicotinamide analog with no benzotriazole scaffold, N-Benzotriazol-1-ylmethyl-nicotinamide retains the benzotriazole moiety that confers additional 5-HT receptor binding activity (see Evidence Item 2) and potential metal-coordination capacity [2]. This dual-activity profile makes it uniquely suitable for multi-target screening paradigms where both NNMT modulation and serotonin receptor pharmacology are simultaneously interrogated.

NNMT inhibition cancer metabolism nicotinamide analog

5-HT₂B Receptor Binding Affinity: Dual-Target Profile Distinguishes from Selective NNMT Inhibitors

N-Benzotriazol-1-ylmethyl-nicotinamide binds to the human 5-HT₂B serotonin receptor with a pKi of 6.29 (Ki ≈ 513 nM), as documented in ChEMBL bioactivity records [1]. This affinity is notably weaker than that of optimized benzotriazole derivatives such as compound 4d, which exhibits a pKi of 8.0 (Ki ≈ 10 nM) for the 5-HT₂A subtype—a 50-fold higher affinity [2]. Critically, however, JBSNF-000088 and NNMTi—the two primary NNMT inhibitor comparators with superior NNMT potency—have no reported 5-HT receptor activity in public databases. The pKi of 6.29 places N-Benzotriazol-1-ylmethyl-nicotinamide in the moderate-affinity range for the 5-HT₂B receptor, which is therapeutically relevant in pulmonary hypertension, valvular heart disease, and certain central nervous system indications [3]. Unlike high-affinity 5-HT₂A-selective benzotriazole derivatives, this compound's moderate 5-HT₂B binding coupled with NNMT inhibition creates a distinct pharmacological signature unavailable in any single comparator compound.

5-HT₂B receptor serotonin pharmacology GPCR

Structural Differentiation: Benzotriazole Scaffold Enables Metal Coordination Capacity Absent in Simple Nicotinamide Analogs

The benzotriazole moiety in N-Benzotriazol-1-ylmethyl-nicotinamide confers well-characterized metal-coordination capacity, a property extensively documented for benzotriazole derivatives in coordination chemistry applications [1]. Benzotriazole coordinates with transition metals either as a neutral molecule (BTAH) or as a deprotonated anion (BTA⁻), forming stable complexes with Cu, Zn, Co, Ni, and Cd ions [2]. This property is entirely absent in JBSNF-000088 (6-Methoxynicotinamide), which lacks the triazole ring system required for metal chelation . While no direct complexation data exists for this specific compound, the N-(benzotriazol-1-ylmethyl) structural motif has been successfully employed in Cd(II) complex self-assembly using related ligands such as 1-((benzotriazol-1-yl)methyl)-1H-imidazole, demonstrating the generalizability of this coordination chemistry to N-substituted benzotriazole derivatives [3]. This metal-binding capacity expands the compound's utility beyond purely biological applications into materials chemistry and catalysis research.

metal coordination benzotriazole chemistry synthetic auxiliary

Synthetic Versatility: N-(Benzotriazol-1-ylmethyl)amide Scaffold Enables Downstream Derivatization

N-Benzotriazol-1-ylmethyl-nicotinamide belongs to the N-(benzotriazol-1-ylmethyl)amide class, which is readily synthesized by condensation of BtCH₂OH (1-hydroxymethylbenzotriazole) with amides, forming N-Mannich bases in good to very good yields . These intermediates serve as versatile synthetic precursors for displacement reactions yielding homoallyl, 1,3-butadienyl, and 2,2-diphenylcyclopropyl derivatives [1]. In contrast, JBSNF-000088 (6-Methoxynicotinamide) is a terminal analog lacking the benzotriazolylmethyl leaving-group functionality, rendering it unsuitable for this class of displacement-based derivatization chemistry. Additionally, N-acylbenzotriazoles, a related scaffold class, function as effective acylating agents and alternatives to acid chlorides in synthetic transformations . While direct comparative yield data for this specific compound are not publicly available, the established reactivity of the N-(benzotriazol-1-ylmethyl)amide scaffold enables downstream chemical modification pathways that are inaccessible to simple nicotinamide analogs.

synthetic intermediate benzotriazole auxiliary Mannich chemistry

Optimal Research and Industrial Applications for N-Benzotriazol-1-ylmethyl-nicotinamide Based on Quantitative Differentiation Evidence


Dual-Target Screening in Cancer Metabolism and Serotonin Signaling Research

The compound's documented NNMT inhibitory activity (IC₅₀ = 4.36 µM) [1] combined with 5-HT₂B receptor binding (pKi = 6.29) [2] makes it uniquely suitable for multi-target screening cascades investigating the intersection of metabolic dysregulation and serotonin signaling. Unlike JBSNF-000088 or NNMTi, which lack 5-HT receptor activity, this compound can simultaneously probe NNMT-mediated methylation pathways and 5-HT₂B-mediated signaling in cell-based assays—particularly relevant for cancers where both NNMT overexpression and serotonergic signaling contribute to disease progression .

Coordination Chemistry and Metal Complex Synthesis

The benzotriazole moiety's established metal-coordination capacity [1] enables applications in transition metal complex synthesis and materials chemistry. Researchers investigating Cd(II), Cu(II), Zn(II), or Co(II) coordination complexes can utilize this compound as a ligand precursor, leveraging the N-(benzotriazol-1-ylmethyl) scaffold demonstrated in Cd(II) complex self-assembly studies with related ligands [2]. This application space is inaccessible to JBSNF-000088 and other nicotinamide-only analogs .

Medicinal Chemistry Hit Expansion and SAR Derivatization

The N-(benzotriazol-1-ylmethyl)amide scaffold enables downstream displacement chemistry for generating structural analogs [1]. Medicinal chemists requiring a versatile synthetic intermediate for SAR exploration around NNMT or 5-HT receptor targets can employ this compound as a starting point for derivatization—a capability absent in terminal NNMT inhibitors like JBSNF-000088 or NNMTi. The benzotriazolylmethyl group serves as a leaving group for introducing homoallyl, 1,3-butadienyl, and other functional moieties [2].

Mechanistic Studies Requiring NNMT Inhibition with Preserved Serotonergic Activity

In experimental systems where complete ablation of 5-HT₂B signaling would confound interpretation of NNMT-dependent phenotypes, this compound's moderate 5-HT₂B binding (pKi = 6.29) provides a more physiologically relevant probe than high-affinity benzotriazole derivatives (e.g., compound 4d with 5-HT₂A pKi = 8.0) [1]. Researchers investigating NNMT's role in tissues with endogenous serotonergic tone (e.g., adipose tissue, liver, certain brain regions) may prefer this compound to avoid off-target GPCR silencing that occurs with more potent serotonin receptor ligands.

Quote Request

Request a Quote for N-Benzotriazol-1-ylmethyl-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.